molecular formula C10H15NO4 B1336638 [(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid CAS No. 158979-29-4

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid

Cat. No.: B1336638
CAS No.: 158979-29-4
M. Wt: 213.23 g/mol
InChI Key: UFIXSVLNUUDLSE-UHFFFAOYSA-N
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Description

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is a versatile chemical compound used in various scientific research applications. It is known for its unique properties and is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group, and a 2-propynyl group, which adds to its reactivity and versatility.

Scientific Research Applications

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:

Safety and Hazards

While specific safety and hazard information for “[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid” is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine under aqueous conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction conditions are relatively mild, and the Boc group can be added to the amine with simple rapid stirring at ambient temperature or by heating the mixture in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of di-tert-butyl dicarbonate as a reagent and the presence of a base to facilitate the reaction are common practices. The scalability of the reaction allows for efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.

    Substitution: The Boc group can be selectively cleaved under acidic conditions, allowing for substitution reactions to occur.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives.

Comparison with Similar Compounds

[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stability and ease of removal under mild conditions, making it a preferred choice for protecting amine groups in various chemical reactions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIXSVLNUUDLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437519
Record name F2147-0175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158979-29-4
Record name F2147-0175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Various enzymes shown in the following Table 1 were weighed in amounts shown in the following Table 2, respectively. Then, into the above-mentioned enzyme was added a solution prepared by dissolving 0.1 ml of a 2 M tert-butyl methyl ether solution of N-tert-butoxycarbonyl-propargylglycine ethyl ester into 5 ml of a 100 mM potassium phosphate buffering solution (pH 7.0). The resultant solution was stirred at 40° C. for 20 hours. Then, 6.4 ml of water and 8.6 ml of acetonitrile were added and mixed. The resultant uniform solution was analyzed by HPLC [column: CHIRALCEL OJ-RH, 4.6 mmφ×15 cm (manufactured by Daicel Chemical Industries, Ltd.)], and the yields and enantiomer excess of the resultant optically active N-tert-butoxycarbonyl-propargylglycine and N-tert-butoxycarbonyl-propargylglycine ethyl ester were calculated. The results are shown in Table 2.
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